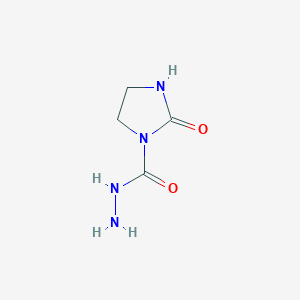

2-Oxoimidazolidine-1-carbohydrazide

Description

Significance of the Imidazolidine (B613845) and Hydrazide Moieties in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. The specific combination of the imidazolidine and hydrazide moieties within one molecule provides a rich field for chemical exploration.

The imidazolidine ring is a five-membered saturated heterocycle containing two nitrogen atoms. ontosight.aiwikipedia.org This structure is a feature in various natural products and synthetic compounds with significant biological activity. rsc.org Imidazolidine derivatives are investigated for a wide range of pharmaceutical applications, including as antimicrobial and anti-HIV agents. ontosight.aiscialert.netnih.gov Beyond pharmaceuticals, they are also utilized as chiral ligands in asymmetric catalysis, as precursors to stable N-heterocyclic carbenes, and in the development of materials like polymers and dyes. ontosight.airsc.orgnih.gov The 2-oxo-substituted version, known as a 2-imidazolidinone, is a key structural motif in many biologically active molecules.

The hydrazide functional group (-CONHNH2) is recognized as an exceptionally valuable tool in organic synthesis. mdpi.commdpi.com Hydrazides are derivatives of hydrazine (B178648) and are considered powerful synthons for constructing a wide array of heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, through cyclization or cycloaddition reactions. mdpi.comsemanticscholar.org The reactivity of the hydrazide group allows it to serve as a versatile linker or building block. researchgate.netrjptonline.org This versatility has led to the incorporation of the hydrazide moiety into numerous compounds with a broad spectrum of applications, including pharmaceuticals, agrochemicals, and industrial dyes. semanticscholar.orgrjptonline.org

Overview of Research Trajectories Involving 2-Oxoimidazolidine-1-carbohydrazide as a Synthetic Intermediate and Scaffold

Research involving 2-Oxoimidazolidine-1-carbohydrazide and its derivatives primarily focuses on its application as a synthetic intermediate and a core scaffold for developing new molecules with specific biological activities.

As a synthetic intermediate , the compound provides a reactive platform for building more complex structures. A notable research trajectory involves the synthesis of a substituted version, 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, which is then used to create a library of new chemical entities. nih.gov In one such study, this intermediate was reacted with various substituted benzoyl chlorides to produce a series of N'-benzoyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazides. nih.gov This approach highlights the compound's role as a foundational element for generating chemical diversity. Another study describes the preparation of N'-[4-(4-chloro-phenyl-sulfonyl)benzoyl]-2-oxoimidazolidine-1-carbohydrazide, which was subsequently used as a ligand to form complexes with transition metals like Copper(II), Cobalt(II), and Nickel(II).

As a scaffold , the 2-oxoimidazolidine-1-carbohydrazide framework serves as a core structure that can be systematically modified to investigate structure-activity relationships (SAR). This is a common strategy in drug discovery. For instance, research has been conducted on N-substituted arylidene-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide derivatives as potential cholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease. dergipark.org.trdergipark.org.tr

A significant area of research has explored the insecticidal properties of molecules derived from this scaffold. In a study targeting the mosquito Aedes aegypti, a vector for diseases like dengue and Zika virus, a series of carbohydrazide (B1668358) and 1,3,4-oxadiazole (B1194373) derivatives were synthesized using the 2-oxoimidazolidine core. nih.gov While the compounds showed no larvicidal effects, several demonstrated significant adulticidal activity. nih.gov The data from this research underscores how modifying the substituents on the core scaffold influences biological efficacy.

The following tables present data from research where 2-oxoimidazolidine-1-carbohydrazide derivatives were used as intermediates and scaffolds for creating novel compounds.

Table 1: Synthesis of N'-Substituted Hydrazide Derivatives from a 2-Oxoimidazolidine-1-carbohydrazide Precursor

| Compound ID | Substituent on Benzoyl Group | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2a | 4-Fluoro | C₁₂H₁₃FN₄O₅S | 70% | 271-273 |

| 2b | 4-Chloro | C₁₂H₁₃ClN₄O₅S | 70% | 248-250 |

| 2c | 4-Nitro | C₁₂H₁₃N₅O₇S | 60% | 286-288 |

| 2e | Unsubstituted | C₁₂H₁₄N₄O₅S | 70% | 240-242 |

| 2f | 4-Methoxy | C₁₃H₁₆N₄O₆S | 60% | 261-263 |

Data sourced from a study on the synthesis of novel insecticides. nih.gov

Table 2: Adulticidal Activity of 2-Oxoimidazolidine-1-carbohydrazide Derivatives Against Aedes aegypti

| Compound ID | Description | LD₅₀ (μg per mosquito) |

| 1 | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | ~5-10 |

| 2b | Derivative with 4-chlorobenzoyl group | ~5-10 |

| 2c | Derivative with 4-nitrobenzoyl group | 2.80 ± 0.54 |

| 2d | Derivative with 2-nitrobenzoyl group | ~5-10 |

| 3h | 1,3,4-Oxadiazole derivative with 2,4-dichlorophenyl group | 2.80 ± 0.54 |

LD₅₀ (Median Lethal Dose) values indicate the dose required to kill 50% of the tested female mosquitoes. Data from the same study. nih.gov

Structure

3D Structure

Properties

CAS No. |

64341-24-8 |

|---|---|

Molecular Formula |

C4H8N4O2 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

2-oxoimidazolidine-1-carbohydrazide |

InChI |

InChI=1S/C4H8N4O2/c5-7-4(10)8-2-1-6-3(8)9/h1-2,5H2,(H,6,9)(H,7,10) |

InChI Key |

AFEQWZSSIMFBHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxoimidazolidine 1 Carbohydrazide and Its Derivatives

Synthetic Pathways to the Core 2-Oxoimidazolidine-1-carbohydrazide Structure

The foundational 2-oxoimidazolidine-1-carbohydrazide molecule can be synthesized through a few key methods, with the most common approach involving the use of a carbonyl chloride precursor.

Synthesis from 2-Oxoimidazolidine-1-carbonyl Chloride Precursors

A prevalent and effective method for synthesizing 2-oxoimidazolidine-1-carbohydrazide and its analogs involves the reaction of a 2-oxoimidazolidine-1-carbonyl chloride precursor with hydrazine (B178648). nih.gov For instance, 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide was synthesized by dissolving 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride in ethanol (B145695) and then adding hydrazine monohydrate. nih.gov The reaction mixture is stirred at room temperature for several hours, after which the resulting solid product is filtered and washed. nih.gov This method has been successfully used to produce the target hydrazide in good yield. nih.gov

In a similar fashion, N'-[4-(4-chloro-phenyl-sulfonyl)benzoyl]-2-oxoimidazolidine-1-carbohydrazide was prepared by reacting 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide with 2-oxoimidazolidine-1-carbonyl chloride. researchgate.net This reaction was carried out in pyridine (B92270) with a few drops of concentrated HCl, followed by stirring for several hours.

Alternative Synthetic Routes

While the carbonyl chloride precursor route is common, other synthetic strategies can be employed to access the 2-oxoimidazolidine-1-carbohydrazide core. These alternative routes may involve multi-step syntheses or the use of different starting materials to achieve the desired heterocyclic scaffold. Research into more efficient and environmentally friendly synthetic methods is an ongoing area of interest in organic chemistry. beilstein-journals.orgyoutube.comyoutube.com

Derivatization Strategies for Expanding Molecular Diversity

Once the core 2-oxoimidazolidine-1-carbohydrazide structure is obtained, various derivatization strategies can be applied to generate a library of related compounds with potentially enhanced or novel biological activities. nih.gov

N-Substitution Approaches on the Carbohydrazide (B1668358) Moiety

The carbohydrazide moiety of 2-oxoimidazolidine-1-carbohydrazide offers a reactive site for N-substitution, allowing for the introduction of a wide array of functional groups. nih.gov A common method involves the reaction of the parent hydrazide with various benzoyl chlorides in the presence of a base like trimethylamine (B31210) in a suitable solvent such as dichloromethane. nih.gov This approach has been utilized to synthesize a series of N'-aroyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazides. nih.gov The specific aroyl group introduced can be varied to explore structure-activity relationships. For example, derivatives bearing fluoro, chloro, nitro, methoxy, and other substituted phenyl rings have been successfully synthesized. nih.gov

Table 1: Examples of N-Substituted 2-Oxoimidazolidine-1-carbohydrazide Derivatives nih.gov

| Compound | Substituent on Benzoyl Chloride | Yield (%) | Melting Point (°C) |

| 2a | 4-fluoro | 70 | 271-273 |

| 2b | 4-chloro | 70 | 248-250 |

| 2c | 4-nitro | 60 | 286-288 |

| 2e | Unsubstituted | 70 | 240-242 |

| 2f | 4-methoxy | 60 | 261-263 |

| 2h | 2,4-dichloro | 55 | 287-288 |

Formation of Acylhydrazone and Arylidene Derivatives

The condensation reaction between the terminal nitrogen of the carbohydrazide and various aldehydes or ketones is a widely used strategy to generate acylhydrazone and arylidene derivatives. jrespharm.comekb.egmdpi.com This reaction is typically acid-catalyzed and results in the formation of a C=N double bond, also known as a Schiff base or imine. libretexts.org The reaction is versatile, allowing for the introduction of a diverse range of aromatic and heterocyclic aldehydes to create a library of N-substituted arylidene derivatives. jrespharm.comdp.techtbzmed.ac.irresearchgate.net The formation of these derivatives is often straightforward, involving the refluxing of the hydrazide with the appropriate aldehyde in a solvent like ethanol. researchgate.net This approach has been used to synthesize various N'-arylidene-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazides. jrespharm.com The general mechanism for hydrazone formation involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the final product. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The 2-oxoimidazolidine-1-carbohydrazide scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. airo.co.insioc-journal.cn These reactions often involve intramolecular or intermolecular cyclization, leading to the formation of new rings fused to the imidazolidine (B613845) core. researchgate.net For example, carbohydrazide derivatives can be cyclized to form 1,3,4-oxadiazoles. nih.gov This is typically achieved by treating the carbohydrazide with a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions. nih.gov This particular cyclization has been used to convert N'-aroyl-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazides into 1-[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfonyl)imidazolidin-2-ones. nih.govnih.gov The ability to construct such fused systems significantly expands the chemical space accessible from the initial 2-oxoimidazolidine-1-carbohydrazide starting material. semanticscholar.org

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

A primary application of carbohydrazides in synthetic chemistry is their conversion to 1,3,4-oxadiazole rings. This transformation is typically achieved through a cyclodehydration reaction. A common and effective method involves reacting the carbohydrazide precursor with a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net

In a representative synthesis, a carbohydrazide, specifically a derivative like 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, is refluxed with phosphorus oxychloride for several hours. nih.gov After the reaction is complete, the mixture is carefully poured into an ice-water mixture, causing the product to precipitate. The solid 1,3,4-oxadiazole derivative is then collected by filtration, washed, and dried. nih.gov This procedure leverages the dual functionality of POCl₃ as both a reagent and a solvent in some cases. The general reaction involves the initial formation of an N-acylhydrazide derivative, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3,4-oxadiazole ring. researchgate.net

The table below summarizes the synthesis of several 1-[5-(Aryl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfonyl)imidazolidin-2-one derivatives prepared via this methodology. nih.gov

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 3a | 4-Fluorophenyl | 50 | 251–253 |

| 3b | 4-Chlorophenyl | 55 | 276–278 |

| 3c | 4-Nitrophenyl | 60 | 290–292 |

| 3g | 4-Bromophenyl | 55 | 280–282 |

| 3h | 2,4-Dichlorophenyl | 60 | 272–274 |

Data sourced from a study on related derivatives, illustrating a general synthetic pathway. nih.gov

Synthesis of Other Related Nitrogen-Containing Heterocycles (e.g., Triazoles, Thiadiazoles)

The carbohydrazide moiety is also a key precursor for other important nitrogen-containing heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles.

1,2,4-Triazole (B32235) Derivatives: The synthesis of 1,2,4-triazoles from a carbohydrazide can be achieved through several routes. One established method involves the reaction of the carbohydrazide with an isothiocyanate. This reaction typically forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized. For instance, reacting 2-oxoimidazolidine-1-carbohydrazide with an appropriate isothiocyanate would yield a 4-substituted-1-(2-oxoimidazolidine-1-carbonyl)thiosemicarbazide. Subsequent refluxing of this intermediate in the presence of a base, such as sodium hydroxide (B78521), induces cyclization to form the corresponding 3-substituted-4H-1,2,4-triazole-5-thiol derivative. scispace.com Another pathway involves reacting the acylhydrazine with carbon disulfide (CS₂) in an ethanolic potassium hydroxide solution, followed by treatment with hydrazine monohydrate, to produce substituted 1,2,4-triazoles. researchgate.net

1,3,4-Thiadiazole (B1197879) Derivatives: For the synthesis of 1,3,4-thiadiazoles, a common starting point is the reaction of a carbohydrazide with thiosemicarbazide. mdpi.com This condensation yields a thiosemicarbazone-type intermediate. This intermediate can then undergo oxidative or acid-catalyzed cyclization to form the 1,3,4-thiadiazole ring. mdpi.comnih.gov For example, 2-oxoimidazolidine-1-carbohydrazide can be condensed with an aldehyde to form a hydrazone, which is then reacted with thiosemicarbazide. Cyclization of the resulting intermediate, often using a dehydrating agent like acetic anhydride (B1165640) or sulfuric acid, would yield a 2,5-disubstituted-1,3,4-thiadiazole containing the 2-oxoimidazolidine moiety. mdpi.comchemmethod.comsioc-journal.cn

Formation of Metal Complexes and Ligand Synthesis

The nitrogen and oxygen atoms within the carbohydrazide structure make it an excellent chelating agent for metal ions. Derivatives of 2-oxoimidazolidine-1-carbohydrazide can be synthesized to act as multidentate ligands, which then form stable complexes with various transition metals.

A study demonstrated the synthesis of a specific ligand, N'-[4-(4-chlorophenylsulfonyl)benzoyl]-2-oxoimidazolidine-1-carbohydrazide (L), by reacting 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide with 2-oxoimidazolidine-1-carbonyl chloride in pyridine. This ligand was then used to prepare complexes with Copper(II), Cobalt(II), and Nickel(II). researchgate.net

The formation of the complexes typically involves mixing an ethanolic solution of the ligand with a hot ethanolic solution of the respective metal salt. The pH is adjusted to facilitate the deprotonation and coordination. The resulting colored complexes precipitate from the solution and can be isolated. Spectral analysis (IR, ESR, Electronic) indicates that the ligand (L) behaves as a monobasic bidentate agent. It coordinates with the metal ion through the enolic oxygen (from the deprotonated C=O of the carbohydrazide) and the azomethine nitrogen (N1'H). The imidazolidine ring's carbonyl group does not participate in the coordination.

The general formulas for the synthesized complexes are [Cu(L-H)₂] and [M(L-H)₂(H₂O)₂] where M = Co(II) or Ni(II), indicating different coordination geometries.

| Complex | Metal Ion | Geometry | Key IR Bands (cm⁻¹) ν(M-O) | Key IR Bands (cm⁻¹) ν(M-N) |

| [Cu(L-H)₂] | Cu(II) | Tetrahedral | 527 | 417 |

| [Co(L-H)₂(H₂O)₂] | Co(II) | Octahedral | 498 | 415 |

| [Ni(L-H)₂(H₂O)₂] | Ni(II) | Octahedral | 502 | 416 |

Data sourced from Angelușiu et al. (2010).

Functionalization of the Imidazolidine Ring System

For example, the syntheses of the oxadiazole derivatives mentioned previously started from 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride. nih.gov The presence of the methylsulfonyl (-SO₂CH₃) group at the N-3 position of the imidazolidin-2-one ring is a clear instance of functionalization. This group is introduced prior to the formation of the carbohydrazide. Such modifications can significantly influence the electronic properties and biological activity of the final compounds. The synthesis of these N-substituted imidazolidinones often involves reacting a 1,2-diamine with a carbonyl source, followed by or preceded by N-alkylation or N-acylation steps. mdpi.com This strategic functionalization of the ring system is a crucial tool for creating a library of derivatives with tailored characteristics.

Chemical Reactivity and Mechanistic Investigations of 2 Oxoimidazolidine 1 Carbohydrazide Analogues

Intrinsic Reactivity Profiles of the Carbohydrazide (B1668358) Functionality

The carbohydrazide moiety, with the general structure -NHNHC(=O)-, is the cornerstone of the reactivity of 2-oxoimidazolidine-1-carbohydrazide. This functional group is essentially a urea (B33335) derivative where one amino group is replaced by a hydrazinyl group. wikipedia.org The presence of lone pairs on the nitrogen atoms and the carbonyl group's electrophilic carbon dictates its reaction pathways.

The reactivity of the carbohydrazide functional group is characterized by:

Nucleophilicity: The terminal amino group (-NH2) of the hydrazide is a potent nucleophile, readily attacking electrophilic centers. This is a key feature in many of its derivatization reactions.

Acylation: The hydrazide nitrogen can be acylated by reacting with acyl chlorides or anhydrides, leading to the formation of N,N'-diacylhydrazine derivatives.

Condensation Reactions: It readily condenses with aldehydes and ketones to form hydrazones. This reaction is a classic method for derivatizing carbonyl compounds. nih.govunits.it

Cyclization Reactions: The carbohydrazide moiety can participate in cyclization reactions to form various heterocyclic systems, such as 1,3,4-oxadiazoles. nih.govacs.org

The reactivity can be influenced by substituents on the imidazolidine (B613845) ring. For instance, the presence of a methylsulfonyl group at the 3-position of the imidazolidine ring can affect the electronic properties of the entire molecule. nih.gov

Mechanistic Elucidation of Derivatization Reactions and Transformations

The derivatization of 2-oxoimidazolidine-1-carbohydrazide primarily involves reactions at the carbohydrazide functional group. These transformations are crucial for synthesizing a diverse range of compounds with potential biological activities.

A common derivatization is the reaction with various benzoyl chlorides to yield N'-benzoyl-2-oxoimidazolidine-1-carbohydrazide analogues. nih.gov The general mechanism involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion.

Another significant transformation is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This typically proceeds through the acylation of the carbohydrazide followed by cyclodehydration. For example, reacting 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide with an appropriate acyl chloride yields an N'-acylcarbohydrazide intermediate, which upon heating, undergoes cyclization to form the corresponding 1,3,4-oxadiazole. nih.govacs.org

Derivatization can also occur through reactions like silylation, which modifies the compound's volatility for analytical purposes such as gas chromatography. research-solution.comgoogle.com Acylation is another common technique where an acyl group is introduced to compounds containing active hydrogens, like those in the carbohydrazide moiety, to form esters, thioesters, and amides. research-solution.comlibretexts.org

Interactive Data Table: Derivatization Reactions of 2-Oxoimidazolidine-1-carbohydrazide Analogues

| Starting Material | Reagent | Product Type | Reference |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride | Hydrazine (B178648) monohydrate | Carbohydrazide | nih.gov |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 4-Fluorobenzoyl chloride | N'-Benzoyl carbohydrazide | nih.gov |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 4-Chlorobenzoyl chloride | N'-Benzoyl carbohydrazide | nih.gov |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 4-Nitrobenzoyl chloride | N'-Benzoyl carbohydrazide | nih.gov |

| 2-Oxoimidazolidine-1-carbonyl chloride | 4-(4-Chlorophenylsulfonyl)benzoic acid hydrazide | N'-[4-(4-chlorophenyl-sulfonyl)benzoyl]-2-oxoimidazolidine-1-carbohydrazide | researchgate.net |

| Carbohydrazide | Aldehydes/Ketones | Hydrazones | nih.govunits.it |

Theoretical and Computational Studies on Reactivity

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting chemical reactivity by mapping the electrostatic potential onto the electron density surface of a molecule. researchgate.netdtic.mil The MEP surface visually represents the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For a molecule like 2-oxoimidazolidine-1-carbohydrazide, the MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these are the primary sites for electrophilic attack. nih.govrsc.org These regions are susceptible to interactions with protons or other electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the N-H groups, making them susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For 2-oxoimidazolidine-1-carbohydrazide, the HOMO is expected to be localized primarily on the hydrazide moiety, specifically the terminal nitrogen atom.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that can most readily accept electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is likely to be centered around the carbonyl carbon and the imidazolidine ring.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic transitions. numberanalytics.com

Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Energy Gap)

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO. A smaller gap indicates higher reactivity. ijres.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap (η ≈ (E_LUMO - E_HOMO) / 2). Harder molecules have a larger energy gap and are less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = χ² / (2η).

These descriptors can be calculated to compare the reactivity of different 2-oxoimidazolidine-1-carbohydrazide analogues.

Interactive Data Table: Calculated Global Reactivity Descriptors for a Hypothetical 2-Oxoimidazolidine-1-carbohydrazide Analogue

| Descriptor | Symbol | Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 5.3 | Indicates moderate reactivity |

| Chemical Hardness | η | 2.65 | Suggests moderate stability |

| Chemical Softness | S | 0.38 | Inverse of hardness |

| Electronegativity | χ | 3.85 | Tendency to attract electrons |

| Electrophilicity Index | ω | 2.80 | Good electrophilic character |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational calculations.

Identification and Characterization of Nucleophilic and Electrophilic Sites

Both MEP and FMO analyses contribute to identifying the reactive sites within the molecule.

Nucleophilic Sites: The regions with the most negative electrostatic potential (from MEP) and the highest HOMO density (from FMO) are the primary nucleophilic centers. In 2-oxoimidazolidine-1-carbohydrazide, these are the nitrogen atoms of the hydrazide group and the carbonyl oxygen.

Electrophilic Sites: The regions with the most positive electrostatic potential and the highest LUMO density are the electrophilic centers. The carbonyl carbon is a prominent electrophilic site, susceptible to nucleophilic attack.

By understanding these reactive sites, the outcomes of various chemical reactions can be predicted and explained.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. americanpharmaceuticalreview.comspectroscopyonline.comuzh.ch The FT-IR spectrum of 2-Oxoimidazolidine-1-carbohydrazide and its derivatives reveals characteristic absorption bands that confirm the presence of key structural motifs. nih.gov

In a study detailing the synthesis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, the FT-IR spectrum showed prominent peaks at 3566, 3358, 3020, 2997, 2918, 1685, 1508, 1477, and 1288 cm⁻¹. nih.gov The bands at 3566 and 3358 cm⁻¹ are indicative of the N-H stretching vibrations of the hydrazide and imidazolidinone moieties. The peaks in the 2918-3020 cm⁻¹ range correspond to C-H stretching vibrations. A strong absorption at 1685 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the urea-like structure within the imidazolidinone ring. The bands at 1508 and 1477 cm⁻¹ are attributed to N-H bending and C-N stretching vibrations, while the peak at 1288 cm⁻¹ is associated with the S=O stretching of the sulfonyl group. nih.gov

The formation of intermolecular interactions, such as hydrogen bonds, can lead to shifts in the vibrational frequencies of the involved functional groups. americanpharmaceuticalreview.com This is a critical aspect in the analysis of solid-state samples of 2-Oxoimidazolidine-1-carbohydrazide and its derivatives.

Table 1: FT-IR Spectral Data for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide and Related Derivatives nih.gov

| Compound | Key FT-IR Peaks (cm⁻¹) |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 3566, 3358 (N-H stretch), 3020, 2997, 2918 (C-H stretch), 1685 (C=O stretch), 1508, 1477 (N-H bend, C-N stretch), 1288 (S=O stretch) |

| N′-(4-fluorobenzoyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 3371, 3321 (N-H stretch), 3010, 2928 (C-H stretch), 1695 (C=O stretch), 1473, 1280, 812 |

| N′-(4-chlorobenzoyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 3367, 3282 (N-H stretch), 3026, 2993, 2933 (C-H stretch), 1689 (C=O stretch), 1479, 1280, 848 |

| 3-(methylsulfonyl)-N′-(4-nitrobenzoyl)-2-oxoimidazolidine-1-carbohydrazide | 3302 (N-H stretch), 3020, 2993, 2937 (C-H stretch), 1687 (C=O stretch), 1479, 1251, 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.gov

For 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals that correspond to the different types of protons in the molecule. nih.gov A singlet appearing around 3.37 ppm is assigned to the three protons of the methylsulfonyl group (SO₂CH₃). The four protons of the ethylene (B1197577) bridge in the imidazolidinone ring (-CH₂-CH₂-) typically appear as a multiplet in the range of 3.72-3.85 ppm. The two protons of the primary amine group (-NH₂) of the carbohydrazide (B1668358) moiety are observed as a singlet at approximately 4.85 ppm. A singlet at around 9.36 ppm corresponds to the single proton of the secondary amide (-NH-). nih.gov

¹³C NMR spectroscopy further corroborates the carbon framework of the molecule. For a related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the ¹³C NMR spectrum in D₂O shows signals at 29.5 ppm (NMe), 49.9 ppm (C-5), 51.2 ppm (C-4), 163.5 ppm (C-2, the urea (B33335) carbonyl), and 175.6 ppm (CO₂H). mdpi.com This provides a clear picture of the carbon skeleton.

Table 2: ¹H NMR Spectral Data for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.37 | Singlet | 3H | SO₂CH₃ |

| 3.72-3.85 | Multiplet | 4H | -CH₂-CH₂- |

| 4.85 | Singlet | 2H | -NH₂ |

| 9.36 | Singlet | 1H | -NH- |

Mass Spectrometry (MS, HRMS, ESI-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. dergipark.org.tr

The structures of novel compounds containing the 2-oxoimidazolidine-1-carbohydrazide scaffold have been confirmed using mass spectroscopy. nih.gov For instance, in the synthesis of N'-substituted derivatives of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, mass spectrometry was employed to verify the proposed structures. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for these types of polar molecules, often showing the protonated molecule [M+H]⁺. dergipark.org.tr

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. nih.govnih.gov

For 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide (C₅H₁₀N₄O₄S), the calculated elemental composition is C: 27.02%, H: 4.54%, and N: 25.21%. Experimental findings from elemental analysis have shown values of C: 27.02%, H: 4.54%, and N: 25.21%, which are in excellent agreement with the calculated values, thus confirming the molecular formula. nih.gov Similar agreements between calculated and found elemental compositions have been reported for various derivatives, lending credence to their proposed structures. nih.gov

Table 3: Elemental Analysis Data for 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide and its Derivatives nih.gov

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | C₅H₁₀N₄O₄S | C: 27.02, H: 4.54, N: 25.21 | C: 27.02, H: 4.54, N: 25.21 |

| N′-(4-chlorobenzoyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | C₁₂H₁₃ClN₄O₅S | C: 39.95, H: 3.63, N: 15.53 | C: 40.01, H: 3.60, N: 15.55 |

| 3-(methylsulfonyl)-N′-(4-nitrobenzoyl)-2-oxoimidazolidine-1-carbohydrazide | C₁₂H₁₃N₅O₇S | C: 38.81, H: 3.53, N: 18.86 | C: 38.84, H: 3.54, N: 18.80 |

| N′-(4-methylbenzoyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | C₁₃H₁₆N₄O₅S | C: 45.88, H: 4.74, N: 16.46 | C: 46.01, H: 4.72, N: 16.50 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (Single Crystal X-ray Diffraction)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govpages.dev By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the molecular structure, including bond lengths and angles, can be determined. nih.govpages.dev

For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a related compound, single-crystal X-ray diffraction analysis revealed that it crystallizes in the orthorhombic chiral space group P2₁2₁2₁ with specific cell constants. mdpi.com The crystal structure showed the presence of two distinct conformers within hydrogen-bonded helices. mdpi.com This level of detail is crucial for understanding intermolecular interactions in the solid state. The application of this technique to 2-Oxoimidazolidine-1-carbohydrazide would provide unequivocal proof of its three-dimensional structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating components of a mixture. nih.govgoogle.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and to assess the purity of a sample. libretexts.orgsavemyexams.comresearchgate.net It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). libretexts.orgresearchgate.net

In the synthesis of derivatives of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, TLC was used to check the homogeneity and purity of the synthesized compounds. nih.gov A common solvent system for these compounds is a mixture of methanol (B129727) and chloroform (B151607) (e.g., 60:40 v/v). nih.gov The separated spots on the TLC plate can be visualized under UV light (at 254 nm) or by using iodine indicators. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification purposes. libretexts.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) is a premier analytical technique for the analysis of polar, thermally labile, and non-volatile compounds like 2-Oxoimidazolidine-1-carbohydrazide. rsc.orgwikipedia.org This method allows for the direct analysis of the compound in complex matrices with minimal sample preparation and without the need for chemical derivatization. nih.gov

Research Findings:

The LC-MS/MS methodology is particularly powerful for quantitative analysis due to its high selectivity and sensitivity, often reaching detection limits at the femtomole level. nih.govddtjournal.com For compounds containing amine and amide functionalities, such as 2-Oxoimidazolidine-1-carbohydrazide, reversed-phase chromatography is typically employed. This separates components based on their hydrophobicity.

An analytical column, such as a C18 or a polar-embedded C18, is commonly used to achieve adequate retention and separation. nih.govyoutube.com The mobile phase generally consists of a gradient mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, with a small percentage of an acidifier like formic acid. The acid helps to improve peak shape and promote ionization by ensuring the analyte is in its protonated form. youtube.com

Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds, as it is a soft ionization method that keeps the molecule intact. wikipedia.orgddtjournal.com Analysis is typically performed in positive ion mode, where the analyte is detected as the protonated molecular ion [M+H]⁺.

For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) is utilized, most often in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, the mass spectrometer is set to isolate the precursor ion (the [M+H]⁺ of the parent molecule) and then fragment it to produce specific product ions. The transition from a specific precursor ion to a specific product ion is monitored, which dramatically reduces background noise and enhances specificity. For 2-Oxoimidazolidine-1-carbohydrazide (C₄H₈N₄O₂; Molecular Weight: 144.13 g/mol ), the precursor ion would be m/z 145.1 [M+H]⁺. Characteristic product ions would result from the cleavage of the carbohydrazide side chain.

The table below outlines a typical set of parameters for an LC-MS/MS method for the analysis of 2-Oxoimidazolidine-1-carbohydrazide.

Table 1: Representative LC-MS/MS Method Parameters for 2-Oxoimidazolidine-1-carbohydrazide Analysis

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| HPLC System | UHPLC/HPLC | High-resolution separation of analyte from matrix components. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar compounds. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid aids in protonation for ESI+. |

| Mobile Phase B | Acetonitrile or Methanol | Organic phase for gradient elution. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate compatible with ESI interfaces. |

| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for polar, non-volatile molecules. ddtjournal.com |

| Polarity | Positive | Detects the protonated molecule [M+H]⁺. |

| MS Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for quantification. mdpi.com |

| Precursor Ion (Q1) | m/z 145.1 | [M+H]⁺ for 2-Oxoimidazolidine-1-carbohydrazide. |

| Product Ions (Q3) | Hypothetical: e.g., m/z 114.1, m/z 86.1 | Specific fragments used for quantification and confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.govmdpi.com However, 2-Oxoimidazolidine-1-carbohydrazide, with its multiple polar functional groups (-NH, -C=O), exhibits strong intermolecular hydrogen bonding, resulting in high polarity and extremely low volatility. google.com Therefore, direct analysis by GC-MS is not feasible.

To make the compound amenable to GC analysis, a chemical derivatization step is mandatory. jfda-online.comresearchgate.net Derivatization converts the polar, active hydrogen atoms on the molecule into less polar, more volatile, and more thermally stable groups. gcms.cz

Research Findings:

The most common derivatization strategy for compounds containing amine, amide, and carbonyl functionalities is silylation. mdpi.com This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating reagents are highly effective and react readily with the target functional groups. The resulting TMS derivative of 2-Oxoimidazolidine-1-carbohydrazide would be significantly more volatile and thermally stable, allowing it to pass through the GC column without degradation.

Table 2: Common Silylating Reagents for GC-MS Derivatization

| Reagent Abbreviation | Full Chemical Name | Key Characteristics |

|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive and its byproducts are very volatile, minimizing interference. gcms.cz |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile TMS-amide available; excellent for creating stable derivatives. nih.gov |

| TMCS | Trimethylchlorosilane | Often used as a catalyst (e.g., 1% addition to BSTFA or MSTFA) to increase the reactivity of the main silylating agent, especially for hindered groups. jfda-online.comgcms.cz |

Once derivatized, the sample is injected into the GC-MS system. Separation occurs on a low-polarity capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms or equivalent). A programmed temperature ramp is used to elute the derivatized analyte.

The mass spectrometer, typically operating with Electron Ionization (EI) at a standard energy of 70 eV, fragments the eluted derivative in a reproducible manner. nih.gov The resulting mass spectrum serves as a chemical fingerprint. The fragmentation pattern of the TMS-derivatized 2-Oxoimidazolidine-1-carbohydrazide would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methyl groups (M-15) and cleavages within the imidazolidinone ring and the derivatized carbohydrazide side chain. libretexts.orglibretexts.org These patterns allow for confident structural elucidation and identification.

The table below summarizes a prospective GC-MS method for the analysis of derivatized 2-Oxoimidazolidine-1-carbohydrazide.

Table 3: Prospective GC-MS Method Parameters for Derivatized 2-Oxoimidazolidine-1-carbohydrazide

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS | Effective silylation of N-H and C=O (enol) groups to increase volatility. gcms.cz |

| GC System | Gas Chromatograph with Autosampler | Automated, reproducible injection and separation. |

| Column | Low-polarity fused silica (B1680970) (e.g., 30 m x 0.25 mm, 0.25 µm film) | Standard column for general-purpose analysis of derivatized compounds. |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert carrier gas for transporting analyte through the column. |

| Injection Mode | Splitless or Split | Chosen based on analyte concentration (Splitless for trace analysis). |

| Oven Program | e.g., 100°C (1 min), ramp at 10°C/min to 300°C (hold 5 min) | Temperature gradient to separate analytes based on boiling point. |

| Ionization Source | Electron Ionization (EI) | Standard, robust ionization producing reproducible fragmentation. nih.gov |

| Ionization Energy | 70 eV | Standard energy for generating comparable library spectra. |

| MS Mode | Full Scan (e.g., m/z 40-600) | Acquires a full mass spectrum for identification. |

| MS Detector | Quadrupole or Ion Trap | Common mass analyzers for routine GC-MS analysis. |

Compound Reference Table

Computational Chemistry and Molecular Modeling in Chemical Design

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. irjweb.comaps.org It is widely employed to predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's stability and reactivity. irjweb.comresearchgate.net

In the study of 2-Oxoimidazolidine-1-carbohydrazide and its derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are performed to obtain an optimized molecular geometry in the ground state. irjweb.comresearchgate.net This process involves adjusting the molecule's conformation to find its lowest energy state. The theoretically optimized geometric parameters are then often compared with experimental data from X-ray diffraction to validate the computational method. researchgate.net For instance, studies on related hydrazide structures show strong agreement between the calculated and experimentally determined bond lengths and angles. researchgate.netmdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to remove an electron from the HOMO. irjweb.com The molecular electrostatic potential (MEP) surface is another vital output, which maps the electrostatic potential onto the electron density surface. This map helps identify the nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions of the molecule, providing insights into how it will interact with other molecules and biological targets. mdpi.comcore.ac.ukresearchgate.net

Table 1: Key Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Helps predict charge transfer in reactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Molecules with low hardness are more reactive. irjweb.com |

| Global Softness (S) | The reciprocal of global hardness. | A higher value indicates higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |

| Dipole Moment | A measure of the polarity of a molecule. | Influences solubility and intermolecular interactions. |

Molecular Docking Simulations in the Context of Compound Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govresearchgate.net

For derivatives of 2-Oxoimidazolidine-1-carbohydrazide, molecular docking has been extensively used to explore their potential as enzyme inhibitors. researchgate.netdp.tech For example, N-Substituted arylidene-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide analogues have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.netdp.tech The simulations aim to identify crucial molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. researchgate.net

These studies have revealed that the synthesized compounds can stably associate within the active sites of the target enzymes. researchgate.net The docking scores, which estimate the binding free energy (ΔG), help to rank the compounds based on their predicted binding affinity. nih.gov A lower docking score (more negative value) generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity. nih.govnih.gov For instance, docking studies on certain 5-oxoimidazolidine derivatives against Mycobacterium tuberculosis enoyl reductase helped identify the most promising candidates for further in vitro testing. researchgate.net

Table 2: Example of Molecular Docking Results for a 2-Oxoimidazolidine Derivative

| Target Protein | PDB Code | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|---|

| Acetylcholinesterase | 4EY7 | Compound 4i | -12.5 | Tyr124, Trp286, Tyr341 | π-π stacking |

| Acetylcholinesterase | 4EY7 | Compound 4i | -12.5 | Ser293, Arg296 | Hydrogen bond |

| Butyrylcholinesterase | 4BDS | Compound 4j | -10.9 | Trp82, Trp231 | π-π stacking |

Note: Data is illustrative and based on findings for related hydrazone derivatives. researchgate.net

In Silico Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.comnih.gov In silico SAR studies use computational models to predict the activity of new compounds, accelerating the design-synthesis-test cycle. oncodesign-services.com

For the 2-Oxoimidazolidine-1-carbohydrazide scaffold, SAR studies have been crucial in identifying key structural features required for specific biological activities, such as cholinesterase inhibition and insecticidal effects. dp.technih.gov By synthesizing and testing a series of related compounds with targeted structural variations, researchers can pinpoint which functional groups contribute positively or negatively to the desired activity. oncodesign-services.com

Key findings from SAR studies on derivatives of this scaffold include:

Substitution on the Arylidene Ring: The nature and position of substituents on the phenyl ring attached to the carbohydrazide (B1668358) moiety significantly influence biological activity. For example, in a series of compounds tested for insecticidal activity against Aedes aegypti, a derivative with a nitro group (2c) and another with di-halogen (2,4-dichloro) substitution (3h) on the phenyl ring showed the highest potency. nih.gov

Linker Modification: Truncating or altering the linker connecting different parts of the molecule can dramatically affect activity. researchgate.net

Core Structure: The imidazolidine (B613845) ring itself is an important pharmacophore, and modifications to it can lead to significant changes in biological profile. nih.govwvu.edu

These relationships help in building predictive computational models (QSAR models) and guide the rational design of more potent and selective compounds. oncodesign-services.com

Hirshfeld Surface Analysis and Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This analysis is crucial for understanding how molecules pack in the solid state, which influences properties like stability and solubility. The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule in relation to its neighbors in the crystal. nih.gov

The surface is often mapped with properties like dnorm, a normalized contact distance. The dnorm map uses a color scale where red spots indicate close intermolecular contacts (shorter than the van der Waals radii), which often correspond to hydrogen bonds. mdpi.comsciensage.info Blue regions represent longer contacts, and white areas represent contacts around the van der Waals separation. core.ac.uk

From the Hirshfeld surface, a two-dimensional "fingerprint plot" is generated. core.ac.ukcrystalexplorer.net This plot provides a quantitative summary of all intermolecular interactions by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). mdpi.com The plot is unique for each crystal structure and can be decomposed to show the percentage contribution of specific types of atomic contacts. crystalexplorer.net

For example, in related hydrazide crystal structures, Hirshfeld analysis has revealed the most significant contributions to crystal packing:

H···H contacts: Often comprising the largest portion of the surface, indicating the importance of van der Waals forces. researchgate.net

O···H/H···O contacts: These appear as distinct "spikes" on the fingerprint plot and represent conventional hydrogen bonds, which are critical for stabilizing the crystal structure. researchgate.netnih.gov

C···H/H···C contacts: These represent weaker C-H···π or other weak hydrogen bonding interactions. researchgate.net

This detailed analysis provides a deeper understanding of the supramolecular assembly of the compound in the solid state. core.ac.uk

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Hydrazide

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 33.9% | Represents van der Waals forces and non-specific contacts. researchgate.net |

| O···H/H···O | 29.8% | Indicates strong hydrogen bonding interactions. researchgate.net |

| C···H/H···C | 17.3% | Represents weaker C-H···π or other weak interactions. researchgate.net |

| Cl···H/H···Cl | 8.8% | Specific interactions involving halogen atoms. |

| N···H/H···N | 4.8% | Represents hydrogen bonds involving nitrogen atoms. |

| Other | 5.4% | Includes C···C, C···N, and other minor contacts. |

Note: Data is illustrative and based on findings for N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide. researchgate.net

Role As a Versatile Synthetic Intermediate and Precursor for Complex Molecular Architectures

Precursor for Novel Heterocyclic Compounds bearing Imidazolidine (B613845) and Hydrazide Moieties

The inherent reactivity of the carbohydrazide (B1668358) moiety in 2-oxoimidazolidine-1-carbohydrazide makes it an excellent starting point for the synthesis of new heterocyclic systems. The terminal nitrogen atom of the hydrazide can act as a nucleophile, readily reacting with various electrophiles to form a diverse range of cyclic structures.

One notable application is in the synthesis of pyrazole (B372694) derivatives. For instance, the condensation of 2-oxoimidazolidine-1-carbohydrazide with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or basic conditions, leads to the formation of N-substituted pyrazoles. In these reactions, the hydrazide first reacts to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The resulting molecules incorporate the intact 2-oxoimidazolidine ring, leading to novel hybrid structures that are of interest in medicinal chemistry and materials science.

Furthermore, 2-oxoimidazolidine-1-carbohydrazide can be utilized in the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives. Reaction with orthoesters or carboxylic acid derivatives can lead to the formation of these five-membered aromatic heterocycles. For example, treatment with triethyl orthoformate can yield a triazole-fused imidazolidinone system. These synthetic routes highlight the compound's ability to serve as a scaffold for generating libraries of diverse heterocyclic compounds.

| Starting Material | Reagent | Resulting Heterocycle |

| 2-Oxoimidazolidine-1-carbohydrazide | β-Dicarbonyl Compound (e.g., Acetylacetone) | N-substituted Pyrazole |

| 2-Oxoimidazolidine-1-carbohydrazide | Orthoester (e.g., Triethyl Orthoformate) | 1,2,4-Triazole derivative |

| 2-Oxoimidazolidine-1-carbohydrazide | Carboxylic Acid Derivative | 1,3,4-Oxadiazole derivative |

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The structural features of 2-oxoimidazolidine-1-carbohydrazide make it an ideal candidate for participation in such reactions.

A prominent example of its use in MCRs is in the Ugi reaction. The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. 2-Oxoimidazolidine-1-carbohydrazide can function as the amine component in this reaction. When combined with an aldehyde, an isocyanide, and a carboxylic acid, it leads to the formation of complex α-acylamino carboxamide derivatives. The resulting products possess a high degree of molecular diversity, incorporating fragments from all four starting materials onto the 2-oxoimidazolidine scaffold.

Another important MCR where 2-oxoimidazolidine-1-carbohydrazide can be employed is the Biginelli reaction or related dihydropyrimidine (B8664642) syntheses. While the classical Biginelli reaction involves urea (B33335), an aldehyde, and a β-ketoester, modifications of this reaction can accommodate urea derivatives like 2-oxoimidazolidine-1-carbohydrazide. Its participation would lead to the formation of dihydropyrimidinone-fused heterocyclic systems, which are of significant interest due to their wide range of biological activities.

| Multicomponent Reaction | Role of 2-Oxoimidazolidine-1-carbohydrazide | Other Reactants | Product Class |

| Ugi Reaction | Amine component | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide Derivatives |

| Biginelli-type Reaction | Urea component | Aldehyde, β-Ketoester | Dihydropyrimidinone-fused Heterocycles |

Development of New Asymmetric Ligands for Coordination Chemistry

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. 2-Oxoimidazolidine-1-carbohydrazide, particularly in its enantiomerically pure forms, serves as a valuable scaffold for the development of novel asymmetric ligands.

The presence of multiple nitrogen and oxygen atoms in the molecule provides several potential coordination sites for metal ions. The carbohydrazide moiety can be readily modified to introduce additional donor atoms and to create chiral pockets around a coordinated metal center. For instance, condensation of chiral 2-oxoimidazolidine-1-carbohydrazide with chiral aldehydes or ketones can lead to the formation of chiral hydrazone ligands. These ligands can then be used to form coordination complexes with various transition metals, such as copper, palladium, or rhodium.

The rigidity of the 2-oxoimidazolidine ring helps in creating a well-defined stereochemical environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. These novel ligands have been explored for their potential in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of their synthesis, allowing for the facile introduction of different substituents, enables the fine-tuning of their steric and electronic properties to optimize their performance in specific catalytic applications.

| Ligand Type | Synthetic Approach | Potential Metal Partners | Application in Asymmetric Catalysis |

| Chiral Hydrazone Ligands | Condensation with chiral aldehydes/ketones | Cu, Pd, Rh | Asymmetric Hydrogenation, Hydrosilylation |

| Polydentate N,O-Ligands | Modification of the carbohydrazide moiety | Various Transition Metals | Carbon-Carbon Bond Formation |

Future Research Directions and Unexplored Scientific Avenues

Development of Green and Sustainable Synthetic Methodologies for 2-Oxoimidazolidine-1-carbohydrazide and its Analogues

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. The development of environmentally benign and sustainable methods for producing 2-Oxoimidazolidine-1-carbohydrazide and its analogues is a critical research frontier. Current synthetic routes may rely on hazardous reagents and harsh conditions. Future efforts will focus on designing syntheses that are safer, more efficient, and have a minimal environmental impact.

A primary goal is to replace toxic reagents, such as phosgene (B1210022) derivatives sometimes used in the formation of related cyclic ureas, with greener alternatives. The use of dimethyl carbonate as a less hazardous carbonyl source is one such avenue being explored for similar carbohydrazide (B1668358) syntheses. ajgreenchem.com Furthermore, employing multicomponent reactions (MCRs) offers an atom-economical and efficient pathway to complex molecules in a single step, reducing waste and energy consumption. nih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) will also be paramount. ajgreenchem.com Catalytic approaches, including biocatalysis and the use of heterogeneous catalysts like graphene oxide, could provide highly selective and recyclable methods for synthesis, further enhancing the sustainability of the process. nih.gov

Advanced Computational Approaches for De Novo Design and Property Prediction

Computational chemistry provides powerful tools to accelerate the discovery of new molecules by predicting their properties and guiding synthetic efforts. nih.govnih.gov For 2-Oxoimidazolidine-1-carbohydrazide derivatives, de novo design algorithms can be employed to generate novel molecular structures with specific desired functionalities. nih.govmdpi.com These methods can explore vast chemical spaces to identify candidates with optimized properties, such as high affinity for a biological target or specific physicochemical characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be instrumental in this endeavor. mdpi.com By establishing mathematical relationships between the chemical structure and biological activity or physical properties, these models can predict the efficacy and behavior of unsynthesized compounds. mdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov For instance, computational docking studies can predict how different derivatives might bind to a protein's active site, providing insights for designing more potent inhibitors. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms

To navigate the vast chemical space of possible 2-Oxoimidazolidine-1-carbohydrazide derivatives, the integration of automated synthesis with high-throughput screening (HTS) is indispensable. mit.edu Automated platforms can rapidly synthesize large libraries of compounds, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov This approach allows for the efficient generation of a diverse set of analogues by varying substituents on the imidazolidinone ring and the carbohydrazide moiety. researchgate.net

These compound libraries can then be subjected to HTS assays to quickly identify "hit" compounds with desirable biological activities. nih.gov This combination of rapid synthesis and screening creates a powerful cycle of design, synthesis, and testing that can dramatically shorten the timeline for discovering lead compounds. mit.edu The miniaturization of these processes to the nanoscale further reduces costs and waste, making large-scale screening more feasible. nih.gov

Exploration of Novel Chemical Transformations Utilizing the Carbohydrazide Functionality

The carbohydrazide functional group (-CONHNH2) is a versatile chemical handle that can undergo a wide range of transformations, making it a valuable building block in organic synthesis. researchgate.net Future research should focus on exploring novel reactions of the carbohydrazide moiety within the 2-Oxoimidazolidine-1-carbohydrazide framework to generate diverse and complex molecular architectures.

The condensation of the carbohydrazide with aldehydes or ketones to form hydrazones is a common and important reaction, leading to compounds with a variety of biological activities. mdpi.comresearchgate.net Beyond this, the carbohydrazide can serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles, which are known to exhibit a broad spectrum of biological effects. mdpi.comnih.govnih.gov The synthesis of these heterocyclic derivatives often involves cyclization reactions under various conditions. nih.gov Investigating new catalytic systems and reaction conditions for these transformations could lead to improved yields, novel structures, and enhanced properties.

Application of Machine Learning in the Design and Discovery of New Derivatives

Machine learning (ML) is rapidly becoming a transformative tool in chemical and materials research. beilstein-journals.org For the discovery of new 2-Oxoimidazolidine-1-carbohydrazide derivatives, ML models can be trained on existing chemical data to predict the properties and biological activities of novel, un-synthesized compounds. nih.govnih.gov This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing molecules for synthesis. beilstein-journals.org

Generative models, a subset of ML, can design entirely new molecules with optimized properties from the ground up. researchgate.net These models learn the underlying rules of chemical structure and bonding from large datasets and can then generate novel structures that are likely to possess desired characteristics. nih.gov Integrating these powerful predictive and generative ML models with automated synthesis and high-throughput screening can create a closed-loop, autonomous platform for accelerated molecular discovery. beilstein-journals.org This data-driven approach promises to significantly enhance the efficiency and effectiveness of designing the next generation of 2-Oxoimidazolidine-1-carbohydrazide-based compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxoimidazolidine-1-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors. For example, Tok et al. (2022) synthesized N-substituted arylidene derivatives by reacting 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide with aromatic aldehydes in ethanol under reflux . Optimization involves solvent selection (e.g., ethanol or methanol for higher yields), temperature control (70–80°C), and catalytic acid/base conditions. Purity is ensured via recrystallization from ethanol/water mixtures, with characterization by IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR, and LC-MS .

Q. How should researchers validate the structural identity of 2-Oxoimidazolidine-1-carbohydrazide derivatives?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : IR for carbonyl/hydrazide groups, NMR for proton environments (e.g., NH signals at δ 9–11 ppm), and HRMS for molecular ion confirmation .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Ensure data quality using R-factor metrics (<5%) and validate via the IUCr’s structure-validation tools .

Q. What analytical techniques are critical for assessing the purity of 2-Oxoimidazolidine-1-carbohydrazide?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Thermal Analysis : TGA/DSC to detect solvent residues or decomposition events .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the bioactivity of 2-Oxoimidazolidine-1-carbohydrazide derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO) based on structural homology (PDB IDs: 4EY7 for AChE, 2BXR for MAO) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking. Validate poses with RMSD clustering (<2.0 Å) and MM-GBSA binding energy calculations .

- ADME Prediction : Employ SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .

Q. What strategies resolve contradictions in bioactivity data for structurally similar derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., Tok et al. (2022) vs. Osmaniye et al. (2023)) using standardized assays (Ellman’s method for AChE) .

- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on arylidene moieties) with activity trends.

- Experimental Replication : Reproduce assays under controlled conditions (pH 7.4, 37°C) to isolate confounding variables .

Q. How can researchers design robust experiments to study the stability of 2-Oxoimidazolidine-1-carbohydrazide under physiological conditions?

- Methodological Answer :

- Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hrs .

- Degradant Identification : Use high-resolution mass spectrometry (HRMS) and ¹H NMR to characterize breakdown products (e.g., hydrazine release) .

Q. What crystallographic software tools are recommended for resolving disorder or twinning in 2-Oxoimidazolidine-1-carbohydrazide crystals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.